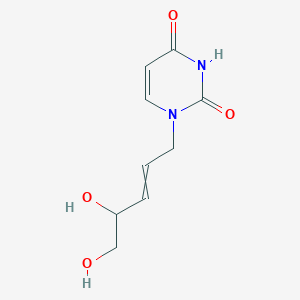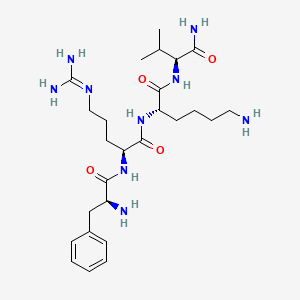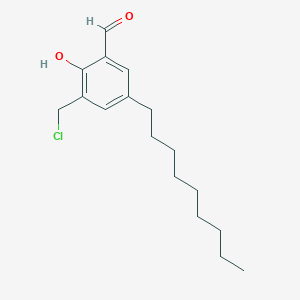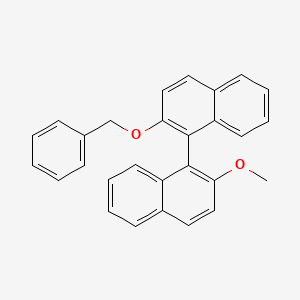![molecular formula C13H14BrN3O B12613595 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol CAS No. 920511-97-3](/img/structure/B12613595.png)
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a brominated pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine. This intermediate is then subjected to amination to yield 2-amino-5-bromo-6-methylpyridine . The final step involves the coupling of this intermediate with 2-aminophenol under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and pyridines.
Applications De Recherche Scientifique
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Shares the brominated pyridine moiety but lacks the phenol group.
2-Amino-6-methylpyridine: Similar structure but without the bromine atom.
2-Bromo-6-methylpyridine: Lacks the amino group and phenol group.
Uniqueness
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a brominated pyridine and a phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
920511-97-3 |
|---|---|
Formule moléculaire |
C13H14BrN3O |
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
2-amino-5-[[(5-bromo-6-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H14BrN3O/c1-8-10(14)3-5-13(17-8)16-7-9-2-4-11(15)12(18)6-9/h2-6,18H,7,15H2,1H3,(H,16,17) |
Clé InChI |
LNCSEXRVGLSJHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)N)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)



![9-Ethyl-3-[3-hexyl-5-[3-hexyl-5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]carbazole](/img/structure/B12613546.png)

![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)

![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine](/img/structure/B12613588.png)
![(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol](/img/structure/B12613603.png)


![7-(Butylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12613620.png)
